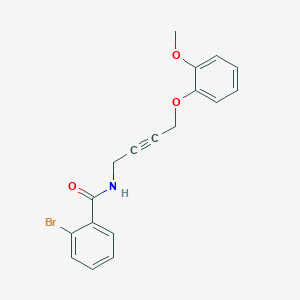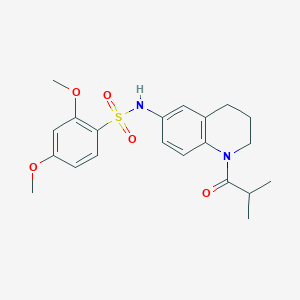![molecular formula C19H15Cl2N3O4S B2428168 5-chloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide CAS No. 449791-37-1](/img/structure/B2428168.png)
5-chloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The structure of these compounds is usually verified using elemental microanalysis, FTIR, and 1H NMR techniques .
Synthesis Analysis
The synthesis of similar pyrazole derivatives often starts from a base compound, such as 4-chlorobenzoic acid . The process involves several steps, including esterification, hydrazination, salt formation, and cyclization . The resulting compounds are then subjected to further reactions to obtain the final product .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is typically confirmed using techniques like elemental microanalysis, FTIR, and 1H NMR .
Chemical Reactions Analysis
Pyrazole derivatives undergo various chemical reactions during their synthesis. For instance, the process can involve esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary widely. These properties are typically determined using various analytical techniques, including elemental microanalysis, FTIR, and 1H NMR .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis of novel chemical compounds related to "5-chloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide" involves complex chemical reactions aiming to explore their chemical properties and potential pharmacological activities. For instance, the synthesis of substituted pyrazole derivatives from N1-[4-(cinnamoyl) phenyl]-5-chloro-2-methoxybenzamides has been documented, showcasing a method to prepare compounds with potential anti-inflammatory activities (Abdulla et al., 2014). Another research highlighted the molecular docking and quantum chemical calculations of related compounds, providing insights into their molecular structure, spectroscopic data, and potential biological effects (Viji et al., 2020).
Pharmacological Screening
The pharmacological screening of compounds synthesized from "5-chloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide" and related chemicals has demonstrated a range of activities. For example, novel pyrazoline derivatives have been evaluated for their antimicrobial activity, highlighting the potential therapeutic applications against microbial diseases (Desai et al., 2013). Similarly, studies have focused on designing and synthesizing derivatives that exhibit serotonin-3 (5-HT3) receptor antagonistic activity, indicating their potential use in treating conditions mediated by this receptor (Kuroita et al., 1996).
Molecular Structure Analysis
Research into the molecular structure and reactivity of compounds related to "5-chloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide" involves detailed analysis using techniques such as X-ray diffraction and DFT calculations. These studies aim to understand the compounds' molecular geometry, electronic structure, and potential for forming intermolecular interactions, which are crucial for their biological activities (Karabulut et al., 2014).
Propiedades
IUPAC Name |
5-chloro-N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O4S/c1-28-17-7-4-12(21)8-14(17)19(25)22-18-15-9-29(26,27)10-16(15)23-24(18)13-5-2-11(20)3-6-13/h2-8H,9-10H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCZTUZDRBYODT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

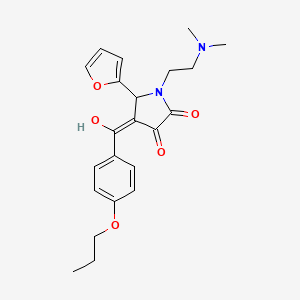
![1-[3-(1-imino-2,3-dihydro-1H-isoindol-2-yl)phenyl]ethan-1-one](/img/structure/B2428086.png)
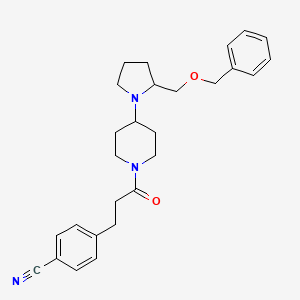
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2428088.png)
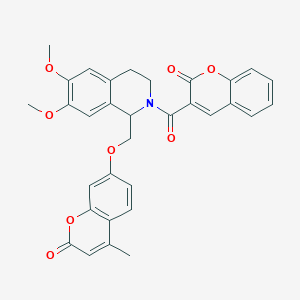

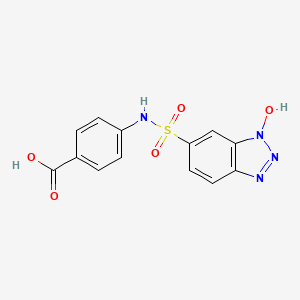
![4-methyl-2-[(4-methylphenyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2428100.png)
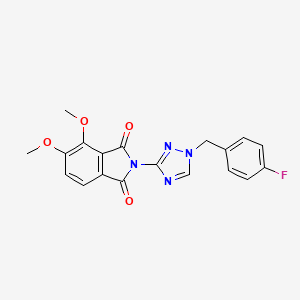
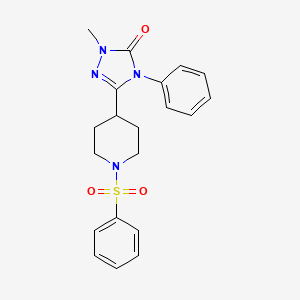
![4,7,8-Trimethyl-2,6-bis(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2428103.png)
